Methyl 2-(4-iodo-3-nitrophenyl)acetate
Description
Methyl 2-(4-iodo-3-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an iodine atom at the 4-position and a nitro group (-NO₂) at the 3-position, linked to a methyl acetate moiety. The iodine atom introduces steric bulk and polarizability, while the nitro group serves as a strong electron-withdrawing substituent, influencing reactivity and electronic properties. Synthesis typically involves iodination of precursor nitroaromatics under controlled conditions, often using iodine and silver(I) sulfate in methanol . Its crystallographic and spectroscopic data (e.g., NMR, HRMS) are critical for structural validation and applications in coordination chemistry or drug design.
Properties
Molecular Formula |
C9H8INO4 |
|---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 2-(4-iodo-3-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8INO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
OSEOYTBTFDZVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-iodo-3-nitrophenyl)acetate typically involves a multi-step process. One common method starts with the nitration of 4-iodoacetophenone to introduce the nitro group. This is followed by esterification to form the methyl ester. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodo-3-nitrophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is Methyl 2-(4-amino-3-nitrophenyl)acetate.
Hydrolysis: The products are 2-(4-iodo-3-nitrophenyl)acetic acid and methanol.
Scientific Research Applications
Methyl 2-(4-iodo-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(4-iodo-3-nitrophenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and iodine groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Effects on Reactivity: Iodo vs. Fluoro: The iodine atom in the target compound enhances polarizability and participates in heavy-atom effects (e.g., crystallography, X-ray diffraction), whereas fluorine’s electronegativity increases electrophilicity at the aromatic ring . Methoxy vs. Nitro: Methoxy (-OCH₃) at the 4-position () donates electron density, stabilizing carbocation intermediates in SN1 reactions. In contrast, nitro (-NO₂) withdraws electrons, directing electrophilic substitution to specific ring positions .
Synthetic Utility: The iodine substituent in the target compound facilitates Ullmann couplings or Sonogashira reactions, leveraging its role as a leaving group. Fluoro analogs () are less reactive in such transformations due to stronger C-F bonds . Methoxy derivatives () are prone to demethylation under acidic conditions, yielding phenolic intermediates for further functionalization .
Physical and Spectroscopic Properties :
- Solubility : The target compound’s iodine atom reduces aqueous solubility compared to hydroxy () or methoxy analogs. LogP values for nitro-substituted esters (e.g., 1.73 for (4-nitrophenyl)methyl acetate, ) indicate moderate lipophilicity .
- NMR Shifts : The ¹H-NMR of the target compound’s precursor (4-iodo-3-nitroaniline, ) shows deshielded aromatic protons (δ 7.70–7.29 ppm) due to electron-withdrawing effects .
Biological and Industrial Relevance :
- Nitro groups in analogs (e.g., ) are often reduced to amines for drug candidates. The iodine atom may improve binding affinity in halogen-bonding interactions with biomolecules .

- Methyl 2-(4-methoxy-3-nitrophenyl)acetate () is stored under dry conditions, reflecting sensitivity to hydrolysis—a trait shared with the target compound .
Research Findings
- Synthetic Challenges : Iodination of nitroaromatics (e.g., 3-nitroaniline to 4-iodo-3-nitroaniline) requires precise stoichiometry of iodine and silver(I) sulfate to avoid over-iodination .
- Crystallography : SHELX software () is widely used for refining crystal structures of nitro-iodo compounds, leveraging heavy-atom effects for phase determination .
- Thermal Stability : Nitro-substituted esters (e.g., ) decompose exothermically above 200°C, necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

